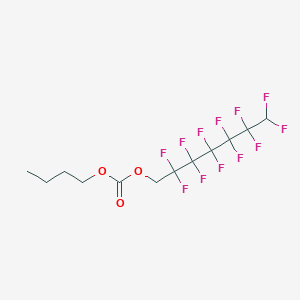
4-Chloro-4,5-dimethyl-1,3-dioxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-4,5-dimethyl-1,3-dioxolan-2-one is a chemical compound with the molecular formula C5H7ClO3. It is a cyclic carbonate derivative and is known for its unique structural properties. This compound is used in various scientific and industrial applications due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Chloro-4,5-dimethyl-1,3-dioxolan-2-one can be synthesized through the ene-chlorination of 4,5-dimethyl-1,3-dioxol-2-one using chlorine or sulfuryl chloride. This reaction yields 4-chloro-4-methyl-5-methylene-1,3-dioxolan-2-one, which can undergo allylic rearrangement to produce the desired compound . The overall yield of this process is approximately 80%.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination processes under controlled conditions to ensure high yield and purity. The use of advanced reactors and purification systems is essential to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-4,5-dimethyl-1,3-dioxolan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Rearrangement Reactions: Allylic rearrangement is a common reaction for this compound.
Common Reagents and Conditions
Chlorine or Sulfuryl Chloride: Used for ene-chlorination.
Catalysts: Various catalysts can be used to facilitate substitution and rearrangement reactions.
Major Products Formed
4-Chloro-4-methyl-5-methylene-1,3-dioxolan-2-one: An intermediate product formed during synthesis.
Various Substituted Derivatives: Depending on the reagents used, different substituted derivatives can be obtained.
Aplicaciones Científicas De Investigación
4-Chloro-4,5-dimethyl-1,3-dioxolan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other chemical compounds.
Biology: Investigated for its potential use in biological systems and as a modifier for prodrugs.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the production of polymers and other industrial materials.
Mecanismo De Acción
The mechanism of action of 4-Chloro-4,5-dimethyl-1,3-dioxolan-2-one involves its reactivity with various molecular targets. The compound can interact with nucleophiles and electrophiles, leading to the formation of different products. The pathways involved in these reactions are influenced by the specific conditions and reagents used.
Comparación Con Compuestos Similares
Similar Compounds
4,5-Dimethyl-1,3-dioxol-2-one: A precursor in the synthesis of 4-Chloro-4,5-dimethyl-1,3-dioxolan-2-one.
4-Chloro-1,3-dioxolan-2-one: Another cyclic carbonate derivative with similar structural properties.
4,4-Dimethyl-1,3-dioxolan-2-one: A related compound with different substituents.
Uniqueness
This compound is unique due to its specific chlorine substitution, which imparts distinct reactivity and stability compared to other similar compounds. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized chemical products.
Propiedades
Número CAS |
5368-01-4 |
|---|---|
Fórmula molecular |
C5H7ClO3 |
Peso molecular |
150.56 g/mol |
Nombre IUPAC |
4-chloro-4,5-dimethyl-1,3-dioxolan-2-one |
InChI |
InChI=1S/C5H7ClO3/c1-3-5(2,6)9-4(7)8-3/h3H,1-2H3 |
Clave InChI |
YXLHUUKZPCMSFX-UHFFFAOYSA-N |
SMILES canónico |
CC1C(OC(=O)O1)(C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





amine](/img/structure/B12088388.png)

![Methyl 2-methyl-1,5-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B12088394.png)
![7H-Pyrrolo[2,3-d]pyrimidin-2-ylmethanamine hydrochloride](/img/structure/B12088395.png)


![N-[trans-4-(hydroxymethyl)cyclohexyl]ethane-1-sulfonamide](/img/structure/B12088405.png)
![alpha-D-Mannopyranoside, 4-nitrophenyl O-alpha-D-mannopyranosyl-(1-->3)-O-[alpha-D-mannopyranosyl-(1-->6)]-](/img/structure/B12088415.png)

![Benzenesulfonamide, N-[2-(1,4-dihydro-4-oxo-2-quinazolinyl)phenyl]-4-methyl-](/img/structure/B12088443.png)
![4-((Isopropyl(methyl)amino)methyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B12088447.png)
